molecular formula C22H29N7O4 B11677086 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

Cat. No.: B11677086
M. Wt: 455.5 g/mol
InChI Key: UVVOMALNABLRCW-OEAKJJBVSA-N
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Description

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound featuring a triazine ring substituted with pyrrolidine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIMETHOXYPHENYL ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl acetate moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIMETHOXYPHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The pyrrolidine groups and triazine ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,6-DIMETHOXYPHENYL ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H29N7O4

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C22H29N7O4/c1-15(30)33-19-17(31-2)12-16(13-18(19)32-3)14-23-27-20-24-21(28-8-4-5-9-28)26-22(25-20)29-10-6-7-11-29/h12-14H,4-11H2,1-3H3,(H,24,25,26,27)/b23-14+

InChI Key

UVVOMALNABLRCW-OEAKJJBVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

Origin of Product

United States

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